molecular formula C15H28N2O3 B572433 4-(N-BOC-Amino)-1-(pivaloyl)piperidine CAS No. 1286274-87-0

4-(N-BOC-Amino)-1-(pivaloyl)piperidine

Cat. No.: B572433
CAS No.: 1286274-87-0
M. Wt: 284.4
InChI Key: RIANIGIOZUIRRP-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Chemistry

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, and it stands as one of the most ubiquitous structural motifs in pharmaceuticals and alkaloids. wikipedia.orgijnrd.org Its prevalence is attributed to its ability to adopt a stable, low-energy chair conformation, similar to cyclohexane, which serves as a reliable three-dimensional scaffold for orienting functional groups in space to interact with biological targets. wikipedia.org The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, contributing to the aqueous solubility and binding affinity of drug molecules. researchgate.netnih.gov

Thousands of piperidine-containing compounds have been investigated in clinical and preclinical studies, highlighting the ring system's status as a "privileged scaffold" in drug discovery. ijnrd.org Derivatives of piperidine exhibit a wide array of pharmacological activities, including analgesic, anti-cancer, and anti-diabetic properties. ijnrd.org

The subject molecule, 4-(N-BOC-Amino)-1-(pivaloyl)piperidine, is a highly functionalized example within this class. It is not typically a final therapeutic agent itself but rather a sophisticated intermediate. Its design is a direct response to the synthetic challenges encountered in medicinal chemistry, where building complex, multi-substituted piperidine cores is a common objective. The synthesis of such derivatives often involves intramolecular cyclization or the functionalization of pre-existing piperidine rings. nih.gov The presence of two distinct nitrogen functionalities on the this compound scaffold allows for sequential and site-selective reactions, making it a valuable tool for systematically exploring the structure-activity relationships of new chemical entities.

Significance of the BOC and Pivaloyl Functionalities in Synthetic Strategies

The utility of this compound in synthesis is defined by the specific properties of its two key functional groups: the tert-butyloxycarbonyl (BOC) group and the pivaloyl group. These groups are not merely passive components; they are active directors of chemical reactivity, providing both protection and steric influence that are crucial for complex synthetic routes.

The tert-butyloxycarbonyl (BOC) group is one of the most common protecting groups for amines in organic synthesis. wikipedia.org It is employed to temporarily mask the nucleophilicity and basicity of the amino group at the C-4 position. This protection is essential to prevent the amine from undergoing undesired side reactions during synthetic steps targeting other parts of the molecule.

A key advantage of the BOC group is its stability under a wide range of conditions, including basic, hydrogenolytic, and mildly nucleophilic environments. wikipedia.org However, it is readily cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent. wikipedia.org This acid lability allows for selective deprotection of the C-4 amine without affecting other potentially sensitive functional groups, a concept known as orthogonal protection. For instance, the BOC group can be removed while an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, remains intact. wikipedia.org

Table 1: Typical Reaction Conditions for BOC Group Manipulation

Transformation Reagents and Conditions Purpose
Protection Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., NEt₃, DMAP), Solvent (e.g., THF, DCM) To install the BOC protecting group onto a primary or secondary amine.
Deprotection (Acidic) Trifluoroacetic acid (TFA) in Dichloromethane (DCM) Standard method for removing the BOC group.
Deprotection (Acidic) Hydrochloric acid (HCl) in Methanol (B129727) or Ethyl Acetate Alternative acidic condition for BOC removal.

The pivaloyl group (Piv), an acyl group derived from pivalic acid, is attached to the piperidine ring nitrogen (N-1). Its primary role is to function as a robust amide, significantly decreasing the nucleophilicity and basicity of the piperidine nitrogen. This deactivation prevents the N-1 atom from participating in reactions such as alkylations or acylations while transformations are carried out elsewhere on the molecule.

The most defining feature of the pivaloyl group is its large steric bulk, imparted by the tert-butyl moiety. This steric hindrance has two major consequences:

Conformational Influence: The bulky pivaloyl group can influence the conformational preference of the piperidine ring and its substituents, which can be critical in stereoselective synthesis.

Enhanced Stability: The steric hindrance around the amide carbonyl makes it highly resistant to nucleophilic attack. Consequently, the pivaloyl group is substantially more stable to hydrolysis (both acidic and basic) than less hindered acyl groups like acetyl (Ac) or benzoyl (Bz). wikipedia.orgorganic-chemistry.org Its cleavage often requires more forcing conditions, such as strong acid or base at elevated temperatures, or reductive methods. organic-chemistry.org

This differential stability between the BOC and pivaloyl groups is the cornerstone of the synthetic utility of this compound. A chemist can selectively deprotect the C-4 amine under mild acidic conditions to introduce a new substituent, while the N-1 pivaloyl amide remains unaffected. In a subsequent step, the pivaloyl group could be removed under harsher conditions if desired, allowing for functionalization of the N-1 position. This strategic, sequential functionalization is a powerful approach in the synthesis of complex drug candidates.

Table 2: Relative Stability of Common N-Acyl Protecting Groups

N-Acyl Group Structure Relative Stability to Hydrolysis Common Cleavage Methods
Acetyl (Ac) -C(O)CH₃ Low Mild acid or base
Benzoyl (Bz) -C(O)Ph Moderate Acid or base, more stable than Acetyl
Pivaloyl (Piv) -C(O)C(CH₃)₃ High Strong acid/base, reducing agents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)12(18)17-9-7-11(8-10-17)16-13(19)20-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIANIGIOZUIRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677688
Record name tert-Butyl [1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-87-0
Record name tert-Butyl [1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 4 N Boc Amino 1 Pivaloyl Piperidine

Reactions of the BOC-Protected Amine

The reactivity of the 4-amino group is controlled by the presence of the BOC protecting group. This group renders the amine nitrogen non-nucleophilic and stable to a variety of reaction conditions, allowing for selective transformations elsewhere in the molecule. However, the primary utility of the BOC group lies in its controlled removal to unmask the reactive primary amine.

The most fundamental reaction involving the BOC-protected amine is its cleavage, or deprotection, to generate the free primary amine. This transformation is typically accomplished under acidic conditions. The mechanism involves protonation of the BOC group's carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation. The resulting unstable carbamic acid intermediate rapidly undergoes decarboxylation (loss of CO₂) to yield the protonated primary amine, which is neutralized in a subsequent workup step to provide the free amine, 4-amino-1-(pivaloyl)piperidine.

Common reagents used for this purpose include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate. The reaction is generally efficient and proceeds at room temperature.

Table 1: Common Reagents and Conditions for BOC Deprotection

Reagent Solvent(s) Typical Conditions Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 20-50% TFA in DCM, Room Temp, 1-2h Volatile reagents, easy to remove under vacuum.
Hydrogen Chloride (HCl) 1,4-Dioxane, Ethyl Acetate, Methanol (B129727) 4M HCl solution, Room Temp, 1-12h Product is isolated as the hydrochloride salt.
Phosphoric Acid Tetrahydrofuran (THF) / Water Aqueous H₃PO₄, Room Temp or mild heat A milder, less corrosive acidic condition.

Upon deprotection, the newly formed primary amine at the C-4 position is a potent nucleophile. This allows for a wide array of subsequent functionalization reactions, primarily through nucleophilic substitution or addition pathways. The reactivity of this free amine is central to the use of 4-(N-BOC-Amino)-1-(pivaloyl)piperidine as a synthetic building block.

Key transformations include:

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides. This is a common strategy for linking the piperidine (B6355638) core to other molecular fragments.

N-Alkylation: Reaction with alkyl halides or tosylates results in the formation of secondary or tertiary amines. Reductive amination with aldehydes or ketones provides an alternative route to N-alkylated products.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of a bond between the amine nitrogen and an aryl or heteroaryl ring. nih.gov

Table 2: Functionalization Reactions of Deprotected 4-Amino-1-(pivaloyl)piperidine

Reaction Type Reagent Class Product Type
N-Acylation Acyl Halides, Anhydrides Amide
N-Alkylation Alkyl Halides Secondary/Tertiary Amine
Reductive Amination Aldehydes, Ketones Secondary/Tertiary Amine
N-Arylation Aryl Halides/Triflates Arylamine

Reactions Involving the Pivaloyl Group

The N-pivaloyl group is a key feature of the molecule, imparting specific properties that are advantageous in multi-step synthesis and molecular design.

The pivaloyl group, containing a sterically bulky tert-butyl substituent, significantly enhances the chemical stability of the molecule. The steric hindrance provided by the tert-butyl group shields the amide carbonyl from nucleophilic attack, making the N-acyl bond highly resistant to hydrolysis under both acidic and basic conditions. masterorganicchemistry.com This stability is often greater than that observed for less hindered acyl groups like acetyl or benzoyl. Esters of pivalic acid are noted to be unusually resistant to hydrolysis, a property that extends to its amide derivatives. organic-chemistry.org

Furthermore, the large, nonpolar nature of the pivaloyl group increases the lipophilicity of the compound. This generally improves its solubility in common nonpolar organic solvents such as dichloromethane, tetrahydrofuran, and toluene, which can be beneficial during synthesis and purification. smolecule.com

In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another group to produce a compound with similar biological properties but potentially improved physicochemical or pharmacokinetic profiles. nih.govpatsnap.com The bulky, three-dimensional tert-butyl component of the pivaloyl group is often used as a bioisostere for other sterically demanding groups, such as a phenyl ring or other cyclic systems. smolecule.com

The strategic replacement of a group with a pivaloyl moiety can serve several purposes:

Improve Metabolic Stability: It can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes.

Modulate Lipophilicity: It can fine-tune the compound's solubility and membrane permeability.

Optimize Target Binding: The specific size and shape can enhance or modify interactions within a protein's binding pocket, potentially improving potency or selectivity. u-tokyo.ac.jp

Table 3: The Pivaloyl Group in Bioisosteric Replacement

Original Group Bioisosteric Replacement Potential Advantage
Phenyl tert-Butyl (of Pivaloyl) Increased metabolic stability, removal of aromatic interactions.
Isopropyl tert-Butyl (of Pivaloyl) Increased steric bulk, enhanced lipophilicity.
Cyclohexyl tert-Butyl (of Pivaloyl) Similar spatial occupancy with different conformational properties.

Transformations of the Piperidine Ring

While the functional groups at the N-1 and C-4 positions are the primary sites of reactivity, the piperidine ring's C-H bonds can also be selectively functionalized. Modern synthetic methods allow for direct C-H activation, providing routes to substituted piperidines that would be difficult to access otherwise.

The N-pivaloyl group, as an amide, can act as a directing group in these transformations.

Directed Lithiation: In the presence of a strong base like s-butyllithium, N-acyl piperidines can undergo deprotonation at the C-2 position (alpha to the nitrogen). The resulting organolithium species can be trapped with various electrophiles to introduce substituents at this position. mdpi.comresearchgate.net

Metal-Catalyzed C-H Functionalization: Rhodium and palladium catalysts can mediate the insertion of carbenes or couple with other reagents at various positions on the ring. The site-selectivity (e.g., C-2 vs. C-3 vs. C-4) can often be controlled by the choice of catalyst and directing group. nih.gov

Oxidative and Photocatalytic Methods: Under specific oxidative or photocatalytic conditions, an iminium ion can be formed at the N-1/C-2 position, which can then be attacked by nucleophiles to yield α-functionalized piperidines. cam.ac.uknih.gov Ring-opening of N-pivaloylpiperidine to a linear aldehyde has also been demonstrated using photocatalysis. researchgate.net

Table 4: Strategies for Piperidine Ring Functionalization

Method Position(s) Targeted Description
Directed α-Lithiation C-2, C-6 Deprotonation adjacent to the N-pivaloyl group followed by reaction with an electrophile. mdpi.com
Rhodium-Catalyzed C-H Insertion C-2, C-3, C-4 Catalyst-controlled insertion of a carbene into a C-H bond. nih.gov
Iridium-Catalyzed Borylation C-3, C-5 Direct conversion of C-H bonds to C-Bpin bonds, which can be further functionalized. core.ac.uk
Photocatalytic Oxidation C-2, C-6 Formation of an iminium ion intermediate for subsequent nucleophilic attack. nih.gov

Metalation and Electrophilic Quenching Reactions on the Piperidine Core

The functionalization of the piperidine core can be effectively achieved through directed metalation, a powerful strategy for regioselective C-H activation. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at a nearby position. baranlab.orguwindsor.ca

For N-acyl piperidines, including the N-pivaloyl derivative, the amide carbonyl group can act as a DMG, directing lithiation primarily to the ortho (C2 and C6) positions of the piperidine ring. researchgate.netnih.gov The reaction is typically carried out using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. acs.orgresearchgate.net

Once the organolithium intermediate is formed, it can be "quenched" by reacting it with a variety of electrophiles. This two-step sequence allows for the introduction of a wide range of substituents onto the piperidine ring with high regioselectivity. whiterose.ac.uknih.gov This method provides a direct route to 2-substituted piperidine derivatives, which are valuable building blocks in medicinal chemistry. nih.gov

Below is a table illustrating the outcomes of quenching the lithiated intermediate of an N-acyl piperidine with various electrophiles.

ElectrophileReagent ExampleResulting Functional Group at C2
Alkyl HalideIodomethane (CH₃I)Methyl (-CH₃)
Aldehyde/KetoneAcetone (B3395972) ((CH₃)₂CO)Tertiary Alcohol (-C(OH)(CH₃)₂)
Carbon DioxideCO₂ (gas)Carboxylic Acid (-COOH)
Silyl (B83357) HalideTrimethylsilyl chloride (TMSCl)Silyl (-Si(CH₃)₃)
DisulfideDimethyl disulfide (CH₃SSCH₃)Thioether (-SCH₃)

Advanced Coupling and Functionalization Strategies

Beyond fundamental transformations, this compound is an excellent substrate for advanced carbon-nitrogen and carbon-carbon bond-forming reactions, which are cornerstones of modern pharmaceutical synthesis.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate. wikipedia.orglibretexts.org This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals. youtube.com

The this compound molecule can serve as the amine component in this reaction, typically after the removal of the BOC protecting group. Deprotection under acidic conditions yields 4-amino-1-(pivaloyl)piperidine, which can then be coupled with a diverse range of aryl or heteroaryl halides. This strategy allows for the synthesis of a library of N-aryl-4-aminopiperidine derivatives. The reaction generally employs a palladium catalyst, a phosphine ligand, and a base. rsc.org The choice of ligand is crucial for the reaction's success and has been the subject of extensive development. organic-chemistry.org

The versatility of the Buchwald-Hartwig amination allows for the introduction of complex aromatic and heteroaromatic systems onto the piperidine scaffold, significantly expanding its structural diversity for applications in drug discovery. researchgate.net

Aryl Halide ExampleCatalyst/Ligand SystemBaseProduct Structure
4-BromotoluenePd₂(dba)₃ / XPhosNaOtBu1-Pivaloyl-N-(4-tolyl)piperidin-4-amine
2-ChloropyridinePd(OAc)₂ / SPhosK₂CO₃1-Pivaloyl-N-(pyridin-2-yl)piperidin-4-amine
1-Bromo-3-methoxybenzenePd₂(dba)₃ / RuPhosCs₂CO₃N-(3-methoxyphenyl)-1-pivaloylpiperidin-4-amine
4-IodonitrobenzenePdCl₂(dppf)K₃PO₄N-(4-nitrophenyl)-1-pivaloylpiperidin-4-amine

Electrophilic Amination Reactions (e.g., Copper-Catalyzed)

Electrophilic amination is the formation of a C-N bond through the reaction of a carbon nucleophile with an electrophilic nitrogen source. wikipedia.org This strategy can be applied to the piperidine core of this compound following a metalation step as described in section 3.3.2. The lithiated piperidine intermediate can react with electrophilic aminating reagents, such as O-acylhydroxylamines, to introduce an amino group.

A more direct approach involves copper-catalyzed C-H amination. nih.gov This modern synthetic method allows for the direct conversion of a C-H bond into a C-N bond, often with the aid of a directing group. The N-pivaloyl group on the piperidine can serve as such a directing group, potentially enabling the regioselective amination of the C-H bonds at the 2- and 6-positions. dntb.gov.ua These reactions typically use a copper catalyst, an oxidant, and a nitrogen source (e.g., an amine or amide). Copper-catalyzed C-H amination represents an atom-economical approach to functionalizing the piperidine ring, avoiding the need for pre-functionalization steps like halogenation or metalation. nih.gov

In-depth Analysis of this compound Reveals Limited Publicly Available Application Data

Following a comprehensive investigation into the chemical compound This compound , it has been determined that there is a notable lack of publicly available scientific literature detailing its specific applications as a key intermediate in the synthesis of complex molecules according to the specified research areas. The investigation sought to elaborate on its role as a building block in general organic synthesis and as a synthetic precursor in medicinal chemistry, but found no specific data for the pivaloyl-containing compound in these contexts.

The research aimed to detail the compound's utility in the synthesis of peptidomimetics, complex organic architectures, and diverse heterocyclic structures. Further, it sought to explore its role as a precursor for SIRT2 inhibitors and HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

While the piperidine scaffold is crucial in medicinal chemistry and drug discovery, and various derivatives are widely used, the specific compound This compound is not prominently featured in available research literature for the outlined applications.

It is important to distinguish this compound from the structurally similar and more extensively documented intermediate, 4-(N-Boc-amino)piperidine . This related compound, which lacks the pivaloyl group on the piperidine nitrogen, is widely cited in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands. For instance, 4-(N-Boc-amino)piperidine is documented as a key building block in the development of chemokine (C-C motif) receptor 5 (CCR5) antagonists, which are relevant to HIV research, and in the synthesis of novel antibacterial agents. caymanchem.com It has also been utilized in the construction of diverse heterocyclic systems such as pyrazoles. mdpi.comnih.gov

The key distinction lies in the N-substituent on the piperidine ring. In the specified compound, this is a pivaloyl group (a bulky acyl group), whereas in the more commonly cited analogue, it is an unprotected secondary amine (or its protonated form). This structural difference significantly alters the compound's reactivity and potential synthetic pathways. The pivaloyl group, like the Boc group, acts as a protecting group, but its specific applications in the synthesis of the target molecules outlined could not be substantiated from the available data.

Applications of 4 N Boc Amino 1 Pivaloyl Piperidine As a Key Intermediate in Complex Molecule Synthesis

Role in Medicinal Chemistry Research as a Synthetic Precursor

Intermediate for Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively degrade target proteins by hijacking the cell's own ubiquitin-proteasome system. sigmaaldrich.comnih.gov A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The modular synthesis of PROTACs is a significant area of medicinal chemistry, requiring versatile building blocks to construct the linker and attach the ligands. researchgate.net The compound (N-Boc-4-amino)piperidine is used as a building block in the synthesis of these complex molecules. researchgate.net For instance, it can be incorporated into the linker or attached to the E3 ligase ligand. Research has focused on optimizing the synthetic routes, such as the Buchwald–Hartwig amination, to efficiently connect piperidine-containing fragments to other components of the PROTAC molecule. researchgate.net

PROTAC ComponentRole of Piperidine (B6355638) IntermediateSynthesis Method
Linker Serves as a scaffold for the linker connecting the target protein binder and the E3 ligase ligand.Buchwald–Hartwig amination has been optimized for coupling (N-Boc-4-amino)piperidine with lenalidomide-derived aryl bromides. researchgate.net
E3 Ligase Ligand Assembly Used in the construction of Cereblon (CRBN) based bifunctional probes.The methodology allows for the connection of various alkyl- and aryl-amines to lenalidomide (B1683929) derivatives. researchgate.net

Applications in Bromodomain Inhibitor Synthesis

Bromodomains are protein domains that recognize acetylated lysine (B10760008) residues and are involved in regulating gene transcription. They have emerged as important targets in oncology and inflammation research. The development of small molecule inhibitors for bromodomains, such as those in the BET (Bromodomain and Extra-Terminal domain) family, is an active area of drug discovery.

The intermediate 4-Amino-1-Boc-piperidine is explicitly mentioned as a reagent used in the preparation of bromodomain inhibitors. thermofisher.com Structure-based design has led to the discovery of potent and selective inhibitors for specific bromodomains like BRD9, which is part of the SWI/SNF chromatin remodeling complex. nih.gov The development of these inhibitors often involves pyridinone-like scaffolds, where piperidine derivatives can be incorporated to optimize properties such as potency and selectivity. nih.gov

Contribution to HepG2 Cell Cycle Inhibitor Research

The human hepatocellular carcinoma cell line, HepG2, is widely used in cancer research to screen for new antitumor agents and to study their mechanisms of action, such as cell cycle arrest. nih.govnih.govmdpi.com

The 4-Amino-1-Boc-piperidine intermediate is a key starting material for the synthesis of compounds evaluated as HepG2 cell cycle inhibitors. thermofisher.com For example, a series of novel N-(piperidine-4-yl)benzamide derivatives were synthesized and showed potent antitumor activity against HepG2 cells. nih.govresearchgate.net One particularly potent compound induced cell cycle arrest through a p53/p21-dependent pathway. nih.govresearchgate.net This highlights the utility of the piperidine scaffold in developing potential treatments for hepatocellular carcinoma. nih.gov

Cell LineActivityMechanism of Action
HepG2 Antitumor ActivityInduction of cell cycle arrest. nih.govresearchgate.net
HepG2 Cell Cycle ArrestInhibition of cyclin B1 and p-Rb expression; enhancement of p21, p53, Rb, and p-AMPK expression. nih.govresearchgate.net

Utilization in Solid-Phase Synthesis Methodologies

Solid-phase synthesis is a powerful technique that allows for the rapid and efficient construction of large libraries of compounds, which is particularly valuable in drug discovery. This methodology relies on attaching a starting material to a solid support (resin) and then performing a series of chemical reactions, with purification simplified to washing the resin.

Protecting groups are essential in this process to ensure that reactions occur at the desired positions. The Boc group is a common amine protecting group used in solid-phase synthesis, typically removed under acidic conditions. wikipedia.org The piperidine scaffold, functionalized with a Boc-protected amine, is well-suited for these techniques. For example, solid-phase synthesis has been successfully employed to create a combinatorial library of CCR5 antagonists, demonstrating the compatibility of piperidine-based building blocks with this methodology. researchgate.net

Spectroscopic and Computational Characterization in Research of 4 N Boc Amino 1 Pivaloyl Piperidine

Spectroscopic Analysis in Mechanistic and Structural Studies

Spectroscopic techniques provide direct experimental evidence of the molecular structure, bonding, and dynamic behavior of 4-(N-BOC-Amino)-1-(pivaloyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis (e.g., Rotamer Interconversion)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the detailed structure and conformational dynamics of this compound in solution. The presence of both the pivaloyl amide and the BOC-carbamate groups, which possess partial double bond character, leads to restricted rotation around the C-N bonds. This restriction results in the existence of multiple rotational isomers (rotamers), which can be observed and characterized by NMR. researchgate.netunirioja.es

At room temperature, the ¹H and ¹³C NMR spectra of this compound are expected to be complex, often showing broadened signals or multiple sets of signals corresponding to the different conformers in slow exchange on the NMR timescale. unirioja.es A dynamic equilibrium exists between these conformers. unirioja.es Variable-temperature (VT) NMR studies are crucial for analyzing this dynamic behavior. By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between rotamers increases at higher temperatures. researchgate.net From the coalescence temperature and the chemical shift difference between the signals of the rotamers, the activation energy barrier (ΔG‡) for the rotational process can be calculated, providing quantitative insight into the conformational stability. researchgate.net

Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of all proton and carbon signals. Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, can provide through-space distance constraints between protons, which are critical for elucidating the preferred three-dimensional structure and the relative orientation of the substituents on the piperidine (B6355638) ring. nih.gov For instance, NOE data can help determine whether the C4-amino substituent adopts an axial or equatorial position in the dominant chair conformation of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar N-acyl and N-Boc piperidine structures.

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperidine H-2, H-6 (axial/equatorial) 2.8 - 4.5 ~40-45
Piperidine H-3, H-5 (axial/equatorial) 1.2 - 2.1 ~28-35
Piperidine H-4 3.5 - 4.0 ~45-50
Pivaloyl -C(CH₃)₃ ~1.2 ~27
Pivaloyl -C (CH₃)₃ - ~39
Pivaloyl C=O - ~177
BOC -C(CH₃)₃ ~1.4 ~28
BOC -C (CH₃)₃ - ~80
BOC C=O - ~155
N-H 5.0 - 6.0 -

Infrared (IR) Spectroscopy (FTIR, ATR-IR) for Functional Group Analysis

Infrared (IR) spectroscopy, particularly using Fourier Transform Infrared (FTIR) with an Attenuated Total Reflectance (ATR) accessory, is a rapid and effective technique for identifying the key functional groups within this compound. nih.govthermofisher.com The IR spectrum provides a characteristic fingerprint based on the vibrational frequencies of the molecule's bonds.

The most prominent absorption bands for this compound would be the carbonyl (C=O) stretching vibrations. Due to the different electronic environments, the amide carbonyl of the pivaloyl group and the carbamate (B1207046) carbonyl of the BOC group are expected to appear as two distinct, strong absorption bands, typically in the region of 1630-1700 cm⁻¹ for the amide and 1680-1720 cm⁻¹ for the carbamate. The N-H stretching vibration of the carbamate group would be visible as a moderate band around 3300-3400 cm⁻¹. Other significant signals include the C-H stretching vibrations of the aliphatic piperidine ring and the bulky tert-butyl groups just below 3000 cm⁻¹, and C-N stretching vibrations in the 1250-1020 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity
N-H (Carbamate) Stretch 3300 - 3400 Medium
C-H (Alkyl) Stretch 2850 - 2980 Strong
C=O (Pivaloyl Amide) Stretch 1630 - 1680 Strong
C=O (BOC Carbamate) Stretch 1680 - 1720 Strong
N-H Bend 1510 - 1550 Medium
C-N Stretch 1250 - 1020 Medium

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental studies, providing detailed insights into the molecule's behavior at an atomic level.

Theoretical Studies on Reaction Mechanisms

Density Functional Theory (DFT) calculations are widely used to investigate the mechanisms of chemical reactions. rsc.orgnih.gov For this compound, computational studies can be employed to understand its synthesis and reactivity. For example, in reactions such as the acylation of 4-(N-BOC-amino)piperidine with pivaloyl chloride, theoretical models can map out the entire reaction pathway. This includes identifying the structures of reactants, transition states, intermediates, and products.

By calculating the energies associated with each point on the reaction coordinate, a detailed energy profile can be constructed. This allows researchers to determine the activation barriers for different potential pathways, thereby predicting the most favorable reaction mechanism. nih.gov Such studies can also rationalize observed regioselectivity and stereoselectivity, for instance, in functionalization reactions at the piperidine ring. rsc.org Computational investigations can predict how the electronic and steric properties of the BOC and pivaloyl groups direct the outcome of reactions, such as lithiation or C-H activation. acs.org

Conformational Analysis and Energy Landscapes

The conformational flexibility of the piperidine ring, combined with the rotational freedom of the N-pivaloyl and N-BOC groups, results in a complex potential energy surface for this compound. Computational methods are ideally suited to explore this conformational space and map the corresponding energy landscape. nih.gov

Using molecular mechanics or, more accurately, quantum mechanical methods like DFT, a systematic conformational search can be performed. researchgate.net This process identifies all low-energy conformers, including different chair and boat forms of the piperidine ring, the axial vs. equatorial orientations of the substituent at the C4 position, and the various rotamers of the two N-acyl groups. The relative energies of these conformers are calculated to determine their thermodynamic populations at a given temperature. unirioja.es

Furthermore, computational models can locate the transition state structures that connect these stable conformers, allowing for the calculation of the energy barriers to interconversion. nih.gov This provides a theoretical counterpart to the dynamic parameters obtained from VT-NMR experiments. The resulting energy landscape gives a comprehensive picture of the molecule's structural dynamics, which is fundamental to understanding its interaction with biological targets or its role as a synthetic building block. nih.govrsc.org

Table of Mentioned Compounds

Compound Name
This compound
4-(N-Boc-amino)piperidine

Q & A

Q. Advanced Methodological Guidance

  • DFT Calculations : Use Gaussian or ORCA to model protonation energies of the Boc group. Studies show Boc deprotection occurs at pH < 2, with activation energies ~25–30 kcal/mol .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis rates .
  • Machine Learning : Train models on PubChem data to identify structurally similar compounds with known stability profiles .

How does the stereochemistry of the piperidine ring influence biological activity in drug discovery applications?

Q. Advanced Structural-Activity Analysis

  • Chiral Centers : The axial/equatorial orientation of the Boc and pivaloyl groups modulates receptor binding. For example, equatorial Boc groups enhance affinity for neurological targets (e.g., σ receptors) by 3–5-fold compared to axial conformers .
  • Validation : Use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to assign configurations .

What strategies mitigate solubility challenges during in vitro assays?

Q. Basic Experimental Design

  • Co-Solvents : Prepare stock solutions in DMSO (≤10% v/v) to achieve concentrations up to 50 mM. For aqueous buffers, use cyclodextrin-based solubilizers (e.g., HP-β-CD) to enhance solubility by 20–40% .
  • pH Adjustment : Protonate the piperidine nitrogen (pKa ~8.5) using mild acids (e.g., acetic acid) to improve aqueous solubility .

How can researchers validate the absence of toxic impurities (e.g., fentanyl analogs) in synthesized batches?

Q. Advanced Quality Control

  • LC-MS/MS : Screen for trace impurities (LOQ ≤ 0.1%) using MRM transitions specific to opioid-related byproducts (e.g., m/z 375 → 105 for fentanyl analogs) .
  • Toxicological Databases : Cross-reference with Cayman Chemical’s impurity profiles and forensic libraries .

What are the limitations of Boc protection in multi-step syntheses, and when should alternative protecting groups be used?

Q. Advanced Synthetic Strategy

  • Acid Sensitivity : Boc groups are labile under strong acids (e.g., TFA), making them unsuitable for acid-mediated coupling reactions. Use Cbz (stable under acidic conditions) for such steps .
  • Thermal Stability : Boc-deprotection via pyrolysis (T > 150°C) can generate tert-butanol byproducts, complicating purification. Switch to Fmoc for thermally stable intermediates .

How do researchers optimize microwave-assisted solid-phase synthesis for piperidine derivatives?

Q. Advanced Methodology

  • Resin Selection : Use Wang resin with a mesylate linker for efficient annulation (yields >85%) .
  • Microwave Parameters : 100–120°C, 150 W, 20-minute irradiation cycles maximize conversion while minimizing decomposition .

What spectroscopic techniques best characterize hydrogen-bonding interactions in crystalline forms?

Q. Basic Characterization

  • FTIR : Monitor N-H stretching (3300–3500 cm⁻¹) and bending (1600–1650 cm⁻¹) to identify intermolecular H-bonds .
  • X-ray Diffraction : Resolve crystal packing motifs (e.g., piperidine chair conformers) with ≤0.01 Å resolution .

How can computational reaction design accelerate the discovery of novel derivatives?

Q. Advanced Computational Integration

  • Reaction Path Search : Use GRRM or AFIR algorithms to map energy landscapes and identify low-barrier pathways .
  • Retrosynthetic AI : Platforms like Synthia propose routes prioritizing atom economy (e.g., 70–85% for pivaloyl piperidines) .

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